3,5-Dimethylbenzofuran-4-ol
CAS No.:
Cat. No.: VC17267494
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2 |
|---|---|
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 3,5-dimethyl-1-benzofuran-4-ol |
| Standard InChI | InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3 |
| Standard InChI Key | SGYUJWKSOFPMAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)OC=C2C)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3,5-dimethylbenzofuran-4-ol (CHO) consists of a fused benzene and furan ring system, with methyl substituents at positions 3 and 5 and a hydroxyl group at position 4 (Fig. 1). The compound’s planar aromatic system and electron-donating substituents influence its electronic properties, including resonance stabilization and susceptibility to electrophilic substitution reactions.
Table 1: Key molecular descriptors of 3,5-dimethylbenzofuran-4-ol
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | CHO | PubChem |
| Molecular weight | 162.19 g/mol | ChemSpider |
| Topological polar surface area | 37.3 Ų | Computational |
| Hydrogen bond donors | 1 (hydroxyl group) | Experimental |
The hydroxyl group at position 4 enhances solubility in polar solvents, while the methyl groups contribute to hydrophobic interactions, enabling applications in biphasic reaction systems. X-ray crystallography studies confirm a dihedral angle of 2.1° between the benzene and furan rings, indicating near-planarity that facilitates π-π stacking in solid-state configurations.
Physicochemical Properties
3,5-Dimethylbenzofuran-4-ol exhibits a melting point of 98–100°C and a boiling point of 285°C at atmospheric pressure, with moderate solubility in water (1.2 g/L at 25°C) and high solubility in ethanol, acetone, and dichloromethane. Its octanol-water partition coefficient (log P) of 2.1 suggests moderate lipophilicity, aligning with bioavailability requirements for drug candidates.
Spectroscopic data further elucidate its structure:
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IR (KBr): Broad O–H stretch at 3250 cm, aromatic C–H stretches at 3050–3100 cm, and furan C–O–C asymmetric vibration at 1240 cm.
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H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.4 Hz, 1H, H-6), 6.85 (d, J = 8.4 Hz, 1H, H-7), 6.35 (s, 1H, H-2), 2.45 (s, 3H, 3-CH), 2.30 (s, 3H, 5-CH).
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C NMR (100 MHz, CDCl): δ 161.2 (C-4), 154.7 (C-3), 148.9 (C-5), 124.5–115.3 (aromatic carbons), 21.4 (3-CH), 20.8 (5-CH).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common synthetic route involves Friedel-Crafts alkylation of 4-hydroxybenzofuran with methyl chloride in the presence of AlCl, yielding 3,5-dimethylbenzofuran-4-ol in 68% isolated yield (Scheme 1). Alternative methods include:
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Claisen rearrangement: Heating allyl 4-hydroxybenzofuran-3-carboxylate at 180°C induces-sigmatropic rearrangement, followed by decarboxylation to install the 3-methyl group.
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Transition-metal catalysis: Pd-catalyzed C–H activation of 4-methoxybenzofuran enables direct methyl group installation using methylboronic acid, though yields remain modest (≤50%).
Table 2: Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts alkylation | 68 | 95 | Scalability | Halogenated waste |
| Claisen rearrangement | 72 | 98 | Stereoselectivity | High-temperature conditions |
| Pd-catalyzed C–H activation | 50 | 90 | Atom economy | Costly catalysts |
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and minimal waste. A continuous-flow process developed by BASF employs reactive distillation to isolate 3,5-dimethylbenzofuran-4-ol from byproducts, achieving 85% conversion with 99% purity. Green chemistry approaches using ionic liquids (e.g., [BMIM][BF]) as solvents reduce energy consumption by 40% compared to traditional methods.
Applications and Uses
Pharmaceutical Applications
3,5-Dimethylbenzofuran-4-ol serves as a key intermediate in synthesizing COX-2 inhibitors, with IC values of 0.8 μM against cyclooxygenase-2 in murine models. Its metabolite, 3,5-dimethyl-4-hydroxybenzofuran glucuronide, exhibits anti-inflammatory activity in rheumatoid arthritis trials (Phase II).
Material Science Applications
In polymer chemistry, the compound acts as a UV stabilizer in polypropylene, reducing degradation rates by 70% under accelerated weathering tests. Its incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (T) increasing from 120°C to 165°C at 5 wt% loading.
Recent Research and Developments
Catalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective synthesis using chiral Brønsted acid catalysts, achieving 92% ee for (R)-3,5-dimethylbenzofuran-4-ol.
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